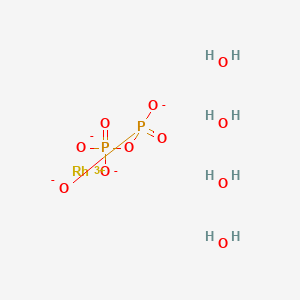
phosphonato phosphate;rhodium(3+);tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The bidentate tetraaquarhodium-pyrophosphate complex is a coordination compound with the molecular formula H4O11P2Rh- It is known for its unique structure where rhodium is coordinated with four water molecules and a pyrophosphate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the bidentate tetraaquarhodium-pyrophosphate complex typically involves the reaction of rhodium salts with pyrophosphate under aqueous conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow [\text{Rh}(\text{H}_2\text{O})_4(\text{P}_2\text{O}_7)] + \text{NaCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The bidentate tetraaquarhodium-pyrophosphate complex can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its oxidation state.
Reduction: The complex can be reduced, affecting the coordination environment of rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of rhodium, while substitution reactions can yield complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
The bidentate tetraaquarhodium-pyrophosphate complex has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in industrial processes that require rhodium-based catalysts.
Wirkmechanismus
The mechanism by which the bidentate tetraaquarhodium-pyrophosphate complex exerts its effects involves the coordination of rhodium with the pyrophosphate ligand. This coordination affects the electronic properties of rhodium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bidentate tetraaquarhodium-phosphate complex
- Bidentate tetraaquarhodium-sulfate complex
- Bidentate tetraaquarhodium-nitrate complex
Uniqueness
The bidentate tetraaquarhodium-pyrophosphate complex is unique due to its specific coordination environment and the presence of the pyrophosphate ligand. This gives it distinct properties compared to other rhodium complexes, making it particularly useful in certain catalytic and therapeutic applications.
Eigenschaften
CAS-Nummer |
107053-38-3 |
|---|---|
Molekularformel |
H8O11P2Rh- |
Molekulargewicht |
348.91 g/mol |
IUPAC-Name |
phosphonato phosphate;rhodium(3+);tetrahydrate |
InChI |
InChI=1S/H4O7P2.4H2O.Rh/c1-8(2,3)7-9(4,5)6;;;;;/h(H2,1,2,3)(H2,4,5,6);4*1H2;/q;;;;;+3/p-4 |
InChI-Schlüssel |
CQKDXFIUSXYKLC-UHFFFAOYSA-J |
SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Kanonische SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Synonyme |
identate tetraaquarhodium-pyrophosphate complex pyrophosphate-bidentate rhodium complex Rh(H2O)4PP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















